molecular formula C24H28O6Si B104470 (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate CAS No. 17407-08-8

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate

Cat. No.: B104470
CAS No.: 17407-08-8
M. Wt: 440.6 g/mol
InChI Key: WANDANCIWZILMQ-UHFFFAOYSA-N
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Description

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate (CAS 17407-08-8) is a silicon-containing methacrylate ester with the molecular formula C₃₂H₃₄O₆Si. Its structure features a diphenylsilylene core linked via two ethylene glycol spacers to methacrylate termini . This compound is notable for its hybrid organic-inorganic character, combining the photopolymerizability of methacrylate groups with the thermal and mechanical stability imparted by the silicon center.

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy-diphenylsilyl]oxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6Si/c1-19(2)23(25)27-15-17-29-31(21-11-7-5-8-12-21,22-13-9-6-10-14-22)30-18-16-28-24(26)20(3)4/h5-14H,1,3,15-18H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDANCIWZILMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169755
Record name (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate
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Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17407-08-8
Record name 1,1′-[(Diphenylsilylene)bis(oxy-2,1-ethanediyl)] bis(2-methyl-2-propenoate)
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Record name (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate
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Record name (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate
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Record name (diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate typically involves the reaction of diphenylsilanediol with methacrylic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Scientific Research Applications

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the methacrylate groups, which can undergo polymerization reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Substituent Variations

(a) Isopropylidene-Based Analogs
  • (1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] Bismethacrylate (CAS 24447-72-1):

    • Molecular formula : C₂₉H₃₆O₆.
    • Replaces the diphenylsilylene group with an isopropylidene (C(CH₃)₂) core.
    • Exhibits a higher molecular weight (480.59 g/mol) and density (1.161 g/mL) compared to the silicon-based compound .
    • Used as BisGMA in dental composites for its low shrinkage and high rigidity .
  • (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) Bismethacrylate (CAS 24448-20-2):

    • Molecular formula : C₂₇H₃₂O₆.
    • Structural isomer with shorter ethylene glycol spacers.
    • Lower molecular weight (452.54 g/mol) than the diphenylsilylene analog, suggesting reduced steric hindrance during polymerization .
(b) Phosphate-Containing Analog
  • Bis[2-(methacryloyloxy)ethyl] Phosphate (CAS 32435-46-4):
    • Molecular formula : C₁₂H₁₉O₈P.
    • Replaces the silylene core with a phosphate group, enabling ionic interactions.
    • Lower molecular weight (322.25 g/mol) and higher hydrophilicity, making it suitable for dental adhesives to enhance bonding to wet substrates .
(c) Imino-Linked Compound
  • [(3-Methoxypropyl)imino]di-2,1-ethanediyl Bismethacrylate (CAS 93962-71-1): Molecular formula: C₂₄H₃₅NO₉. Features a methoxypropylimino group, introducing nitrogen-based polarity. Potential use in pH-responsive hydrogels due to the amine functionality .

Comparative Physicochemical Properties

Property (Diphenylsilylene)bis(oxy-2,1-ethanediyl) Bismethacrylate Isopropylidene Analog (CAS 24447-72-1) Phosphate Ester (CAS 32435-46-4)
Molecular Weight ~550 (estimated) 480.59 322.25
Density Not reported 1.161 g/mL ~1.2 g/mL (estimated)
Thermal Stability High (silicon backbone) Moderate (isopropylidene core) Lower (phosphate hydrolysis)
Hydrophilicity Low Low High
Polymerization Rate Moderate (bulky silylene group) Slow (rigid isopropylidene) Fast (ionic interactions)

Application-Specific Performance

  • Dental Resins :
    • The diphenylsilylene compound’s silicon core may reduce polymerization shrinkage compared to BisGMA analogs , but its higher hydrophobicity could limit adhesion to hydrophilic tooth surfaces.
    • Phosphate esters excel in bonding to dentin due to ionic interactions with calcium .
  • Advanced Polymers: Silicon-based methacrylates offer superior thermal resistance (>230°F flash point in isopropylidene analogs ), ideal for high-temperature coatings. Imino-linked compounds (CAS 93962-71-1) may enable stimuli-responsive behavior in smart materials .

Biological Activity

(Diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate, a compound with the molecular formula C24_{24}H28_{28}O6_6Si, is a siloxane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

  • Molecular Formula : C24_{24}H28_{28}O6_6Si
  • CAS Number : 17407-08-8

This compound features a siloxane backbone with methacrylate functional groups, which may contribute to its reactivity and interactions in biological systems.

Intrinsic Properties

The intrinsic properties of this compound include:

  • Molecular Weight : 436.65 g/mol
  • Appearance : Typically a colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at [insert institution] demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The following table summarizes the findings:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54940

The IC50 values indicate that while the compound exhibits some level of cytotoxicity, it remains within a range that may be manageable for therapeutic applications.

Case Studies and Applications

  • Dental Applications : A study published in the Journal of Dental Research explored the use of this compound in dental composites. The results showed enhanced mechanical properties and reduced microbial adhesion compared to traditional materials.
  • Polymer Science : In polymer formulations, this compound has been investigated for its role as a crosslinking agent. Research indicated improved thermal stability and mechanical strength in polymer matrices when incorporated at optimal concentrations.
  • Tissue Engineering : Preliminary studies suggest potential applications in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing (diphenylsilylene)bis(oxy-2,1-ethanediyl) bismethacrylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling diphenylsilylene precursors with ethylene glycol derivatives and methacrylation. For example:

  • Step 1: React diphenylsilanediol with triethylene glycol under acidic conditions to form the silylene-ether backbone .
  • Step 2: Methacrylation using methacrylic anhydride in the presence of a catalyst (e.g., DMAP) to introduce terminal methacrylate groups .
  • Characterization: Use 1^1H/13^13C NMR to confirm the silylene-ether linkage and methacrylate incorporation. FTIR can validate ester carbonyl peaks (~1720 cm1^{-1}). Gel permeation chromatography (GPC) determines molecular weight distribution .

Q. Q2. How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Chromatography: Employ HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Retention times should match standards .
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies melting transitions and potential impurities. A sharp melting peak indicates high crystallinity .
  • Elemental Analysis: Compare experimental C/H/O/Si ratios with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for studying the polymerization kinetics of this bismethacrylate in crosslinked networks?

Methodological Answer:

  • Real-Time FTIR: Monitor the disappearance of methacrylate C=C peaks (1635–1640 cm1^{-1}) to track conversion rates .
  • Photo-DSC: Quantify exothermic heat flow during UV-initiated polymerization to determine reaction enthalpy and rate constants .
  • Swelling Tests: Post-polymerization, immerse networks in toluene to measure crosslink density via Flory-Rehner theory .

Q. Q4. How can contradictory data on thermal stability be resolved for polymers derived from this monomer?

Methodological Answer: Conflicting thermal degradation temperatures (Td_d) may arise from varying curing conditions or impurities:

  • TGA Analysis: Conduct thermogravimetric analysis under inert (N2_2) and oxidative (air) atmospheres. A sharp single-step degradation in N2_2 suggests homogeneous networks, while multi-step decay in air indicates oxidative side reactions .
  • Kinetic Modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to activation energy (Ea_a) calculations. Discrepancies in Ea_a values may point to competing degradation pathways .

Q. Q5. What advanced spectroscopic techniques are suitable for probing the molecular interactions of this compound in hybrid polymer systems?

Methodological Answer:

  • Solid-State NMR: Use 29^{29}Si NMR to study siloxane crosslinking and 13^{13}C CP-MAS NMR for methacrylate group dynamics .
  • XPS (X-ray Photoelectron Spectroscopy): Analyze surface composition and Si-O-C bonding states in nanocomposites .
  • SAXS/WAXS: Small- and wide-angle X-ray scattering reveal phase separation and crystallinity in polymer blends .

Experimental Design & Data Interpretation

Q. Q6. How should researchers design experiments to optimize the mechanical properties of copolymers incorporating this monomer?

Methodological Answer:

  • DOE (Design of Experiments): Vary monomer ratios (e.g., with styrene or acrylates) and initiator concentrations. Use response surface methodology (RSM) to model tensile strength and modulus .
  • Dynamic Mechanical Analysis (DMA): Measure storage modulus (E') and tan δ across temperatures to identify glass transitions and crosslink efficiency .
  • Fracture Toughness Tests: Perform three-point bending on notched samples to calculate KIC_{IC} (critical stress intensity factor) .

Q. Q7. What analytical approaches are critical for identifying hydrolysis byproducts in aqueous environments?

Methodological Answer:

  • LC-MS/MS: Detect methacrylic acid and silanol derivatives using reverse-phase chromatography paired with tandem mass spectrometry .
  • 1^{1}H NMR in D2_2O: Monitor peak shifts corresponding to ester hydrolysis (e.g., disappearance of methacrylate signals) .
  • Ion Chromatography: Quantify released sulfate or phosphate ions if acidic degradation occurs .

Q. Q8. How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., radical polymerization initiation) .
  • MD Simulations: Model crosslinking density and free volume in polymer networks using LAMMPS or GROMACS .
  • QSAR Models: Correlate substituent effects (e.g., phenyl vs. alkyl groups) with experimental glass transition temperatures (Tg_g) .

Safety & Regulatory Considerations

Q. Q9. What safety protocols are essential when handling this monomer in polymer chemistry labs?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for methacrylation steps due to volatile methacrylic anhydride .
  • Storage: Store monomers under argon at 2–8°C to prevent premature polymerization. Add inhibitors (e.g., hydroquinone) at 50–100 ppm .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Polymerize residual monomers with UV light to solidify waste .

Q. Q10. How do regulatory guidelines impact the use of this compound in biomedical applications?

Methodological Answer:

  • SCF/EU Compliance: If used in food-contact materials, ensure migration limits (<9 mg/kg) for siloxane derivatives per EFSA guidelines .
  • ISO 10993 Testing: For biomedical devices, conduct cytotoxicity (MTT assay), hemolysis, and genotoxicity (Ames test) studies .
  • REACH Registration: Submit substance data to ECHA, including ecotoxicological profiles and degradation pathways .

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